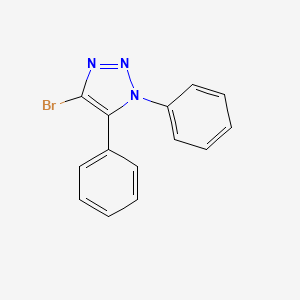
4-Bromo-1,5-diphenyl-1H-1,2,3-triazole
Overview
Description
“4-Bromo-1,5-diphenyl-1H-1,2,3-triazole” is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular formula of “4-Bromo-1,5-diphenyl-1H-1,2,3-triazole” is C14H10BrN3 . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, including those related to 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole, have been extensively studied for their corrosion inhibition properties. For instance, 4H-triazole derivatives have shown significant efficiency in protecting mild steel in hydrochloric acid solutions. These compounds, such as 3,5-diphenyl-4H-1,2,4-triazole and its variants, exhibit inhibitory actions through adsorption, following the Langmuir isotherm model. Their efficiency is attributed to the presence and nature of substituents within the inhibitor molecule, showcasing a mixed-type inhibition mechanism (Bentiss et al., 2007; Lagrenée et al., 2002).
Antimicrobial and Antinociceptive Agents
Triazole compounds have been synthesized and evaluated for their potential as antimicrobial and antinociceptive agents. For instance, novel pyrazoles linked with 1,2,4-triazole derivatives were investigated for their antimicrobial, centrally and peripherally acting analgesic properties. Some compounds were found to exhibit significant peripherally acting analgesic effects, as well as centrally acting antinociceptive activity, alongside broad-spectrum antibacterial and antifungal potentials (Khanage et al., 2014).
Anticancer Activity
The synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles via a click chemistry approach has been documented. These compounds underwent cytotoxicity screening against a panel of human cancer cell lines, revealing potent anticancer activities. Notably, certain analogues demonstrated higher cytotoxic activity compared to the standard 7-hydroxy-4-phenylchromen-2-one. This indicates the significant antitumor potential of 1,2,4-triazole derivatives, with some showing superiority over the commonly used anticancer drug 5-fluorouracil (Liu et al., 2017).
Angiotensin II Receptor Antagonists and Antibacterial Agents
The synthesis of imidazo[2,1-c][1,2,4]triazoles has been explored for their potential as angiotensin II receptor antagonists and antibacterial agents. These compounds exhibit promising activity in both domains, highlighting the versatility of triazole derivatives in developing new therapeutic agents (Farghaly et al., 2014).
properties
IUPAC Name |
4-bromo-1,5-diphenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-14-13(11-7-3-1-4-8-11)18(17-16-14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLIYMHBZORMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,5-diphenyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



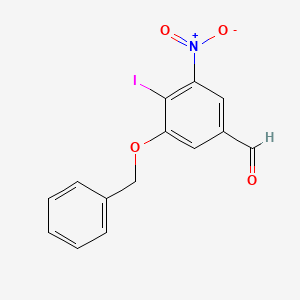
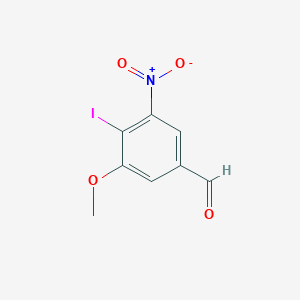
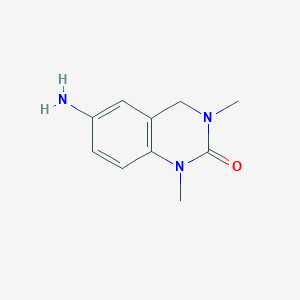
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
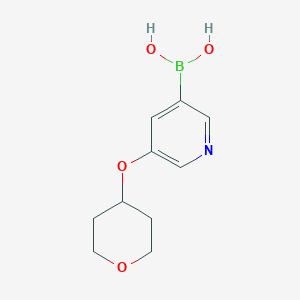
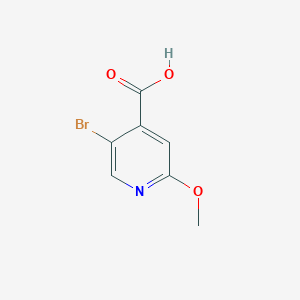
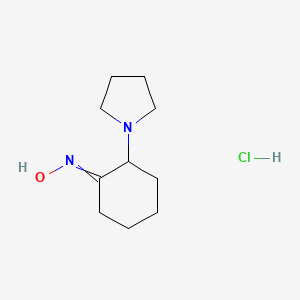
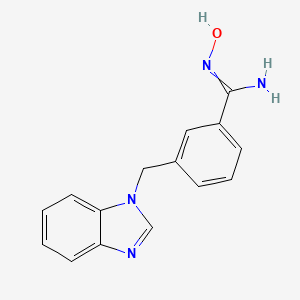
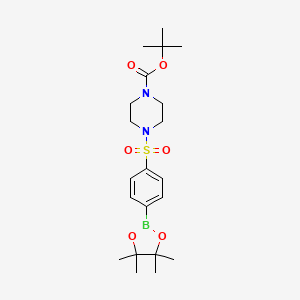
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
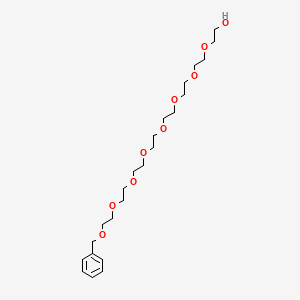
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
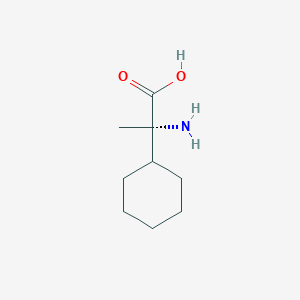
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)